2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride
Description
Structural Relationship to Imidazole Derivatives
This compound belongs to the imidazole derivatives , characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure features:
- A 1-methyl-1H-imidazol-4-yl substituent at the C3 position of a propanoic acid backbone.
- A hydroxy group at the C2 position.
- A hydrochloride salt formation at the carboxylic acid group.
Comparative Analysis with Related Imidazole Derivatives
The 1-methyl group on the imidazole ring enhances steric and electronic effects, potentially influencing binding interactions in biological systems compared to unmethylated analogs. The hydroxy group at C2 introduces hydrogen-bonding capacity, distinguishing it from simpler propanoic acid derivatives.
Stereochemical Considerations: (R)- vs. (S)- Enantiomers
The compound contains a stereocenter at the C2 position of the propanoic acid chain, giving rise to two enantiomers: (R)- and (S)-2-hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride .
Key Stereochemical Insights :
- Synthetic Preference : The (S)-enantiomer is more commonly reported in related compounds, such as (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid (CAS 14403-45-3).
- Chiral Resolution : Enantiomeric separation techniques, such as chiral chromatography or crystallization, are required to isolate individual stereoisomers.
- Biological Relevance : While specific studies on this compound’s enantiomers are limited, imidazole derivatives often exhibit enantiomer-dependent interactions with enzymes or receptors.
Table 2: Stereochemical Data for Related Compounds
The hydrochloride salt does not alter the stereochemistry of the parent acid but stabilizes the compound through ionic interactions. Future research could explore enantioselective synthesis or differential bioactivity of the (R)- and (S)-forms.
Properties
IUPAC Name |
2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-9-3-5(8-4-9)2-6(10)7(11)12;/h3-4,6,10H,2H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXFJZEVYVFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups attached.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride exhibits significant antimicrobial properties against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains.
Anticancer Activity
The compound's anticancer properties have been explored through various in vitro studies. Notably, it has shown selective cytotoxicity against specific cancer cell lines.
| Cell Line | Viability (%) at 100 µM | Significance (p-value) |
|---|---|---|
| A549 | 70.5 | >0.05 |
| Caco-2 | 39.8 | <0.001 |
The significant reduction in viability of Caco-2 cells indicates a targeted effect that could be beneficial for colorectal cancer therapies.
Neuroprotective Effects
Imidazole derivatives, including this compound, have been studied for their neuroprotective effects, particularly concerning neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit the production of amyloid-beta peptides implicated in Alzheimer’s pathology.
Case Study 1: Antimicrobial Efficacy
A study focusing on the efficacy of this compound against resistant strains of bacteria demonstrated its potential as an alternative treatment option. The compound was tested against multiple strains of bacteria resistant to conventional antibiotics, showing promising results with lower MIC values compared to traditional treatments.
Case Study 2: Cancer Cell Line Sensitivity
In another investigation into its anticancer properties, the compound was administered to various human cancer cell lines. Results indicated minimal effects on some lines (e.g., A549), while significantly reducing the viability of Caco-2 cells, suggesting a selective mechanism that warrants further exploration.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The hydroxy and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: A related compound with similar structural features but lacking the hydroxy group.
Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.
Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.
Uniqueness
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Overview
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride, with the CAS number 2228364-65-4, is a compound characterized by its unique structural features, including a hydroxy group and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
- Molecular Formula : CHClNO
- Molecular Weight : 206.63 g/mol
- IUPAC Name : 2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid hydrochloride
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various monomeric alkaloids, it was noted that compounds with similar structural features demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | S. aureus | 0.025 |
| 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | E. coli | 0.0195 |
Anti-inflammatory Effects
The compound's hydroxy group may contribute to its anti-inflammatory properties, making it a candidate for further research in therapeutic applications. Studies on related imidazole derivatives have shown that modifications to the imidazole ring can enhance anti-inflammatory activity, suggesting that similar modifications to this compound could yield beneficial results .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Antibacterial Activity : In one study, derivatives of imidazole were tested for their ability to inhibit bacterial growth. The results indicated that compounds with electron-donating groups on the imidazole ring significantly enhanced antibacterial activity .
- Antifungal Activity : Another study highlighted the antifungal properties of related compounds against Candida albicans, with MIC values indicating strong inhibitory effects . This suggests potential applications in treating fungal infections.
- Metabolic Pathway Interactions : Preliminary studies suggest that this compound may interact with metabolic pathways related to inflammation and infection response, warranting further investigation into its biochemical mechanisms .
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride?
- Methodological Answer : A combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm the molecular structure. For crystalline samples, X-ray crystallography using programs like SHELXL (for refinement) can resolve stereochemistry and verify hydrogen-bonding networks . Discrepancies in reported CAS numbers (e.g., 220919-94-8 vs. 2228364-65-4) require cross-validation with FT-IR (to identify functional groups like carboxylic acid and imidazole) and elemental analysis to confirm empirical formulas (e.g., C7H10N2O3·HCl) .
Q. How can researchers synthesize this compound?
- Methodological Answer : A plausible route involves coupling reactions between protected imidazole derivatives and hydroxypropanoic acid precursors. For example:
Protect the imidazole nitrogen using a Boc group to prevent side reactions.
Perform a nucleophilic substitution or Mitsunobu reaction to link the imidazole and propanoic acid moieties.
Deprotect and isolate the product as the hydrochloride salt via acid hydrolysis.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize by-products like unreacted starting materials or over-alkylated species .
Q. What strategies ensure stability during storage of this compound?
- Methodological Answer : Stability studies under controlled humidity (≤30% RH) and low temperature (4°C) are recommended. Use HPLC-UV to monitor degradation products (e.g., hydrolysis of the imidazole ring or decarboxylation). Buffered solutions (pH 6–7) reduce acid-catalyzed decomposition. For long-term storage, lyophilization in amber vials under inert gas (N2/Ar) is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molecular formulas or CAS numbers for this compound?
- Methodological Answer : Discrepancies (e.g., C7H10N2O3·HCl in vs. C10H16N2O4 in ) require multi-technique validation :
- Isotopic labeling mass spectrometry to confirm molecular weight.
- Single-crystal X-ray diffraction to unambiguously determine the crystal structure and protonation state.
- Cross-referencing with high-purity commercial standards (e.g., from Reference Standards for Pharmaceutical Analysis) to rule out batch-specific variations .
Q. What impurity profiling methods are suitable for quality control in synthetic batches?
- Methodological Answer : Develop a reverse-phase HPLC method with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities using UV-Vis (λ = 210–254 nm) and LC-MS/MS for structural identification. Key impurities to monitor include:
Q. How does the methyl group on the imidazole ring influence the compound’s physicochemical properties?
- Methodological Answer : The 1-methyl group enhances lipophilicity (logP ↑), which can be measured via shake-flask experiments. Computational modeling (e.g., DFT calculations ) predicts electronic effects on acidity (pKa of the hydroxypropanoic acid moiety). Compare with analogs like 2-Hydroxy-3-(4-imidazolyl)-propanoic acid ( ) using solubility assays (water vs. DMSO) and thermal stability analysis (TGA/DSC) .
Q. What experimental approaches are used to study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity to imidazole-recognizing enzymes (e.g., histidine decarboxylase).
- Molecular docking simulations (AutoDock Vina) to predict binding poses in active sites.
- Fluorescence quenching assays to assess interactions with metal ions (e.g., Zn2+), which may modulate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
